molecular formula C14H10ClFO2 B7976849 4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde

4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde

Cat. No.: B7976849
M. Wt: 264.68 g/mol
InChI Key: AATMXUOKNADOEP-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde (CAS: 172932-10-4) is an aromatic aldehyde derivative with the molecular formula C₁₄H₁₀ClFO₂ and a molar mass of 272.68 g/mol . Its structure features a benzaldehyde core substituted with a 4-chloro-2-fluorobenzyloxy group at the para position (Figure 1). This compound has been used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

4-[(4-chloro-2-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATMXUOKNADOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde typically involves the reaction of 4-chloro-2-fluorobenzyl alcohol with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Chloro-2-fluorobenzyloxy)benzoic acid.

    Reduction: 4-(4-Chloro-2-fluorobenzyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Status
This compound C₁₄H₁₀ClFO₂ 272.68 4-Cl, 2-F, benzyloxy at para Not reported Discontinued
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 4-Cl, 2-F, 3-OCH₃ at benzaldehyde Not reported Available
2-(4-Chloro-3-fluorophenoxy)benzaldehyde C₁₃H₈ClFO₂ 250.65 4-Cl, 3-F, phenoxy at ortho 66–68 Available
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde C₁₄H₁₀ClFO₂ 272.68 2-Cl, 6-F, benzyloxy at para Not reported Available
4-(4-Methoxy-2-(trifluoromethyl)phenyl)benzaldehyde C₁₅H₁₁F₃O₂ 280.24 4-OCH₃, 2-CF₃ at aryl group Not reported Available

Key Observations :

  • Substituent Position and Type : The target compound distinguishes itself through the 4-chloro-2-fluoro substitution on the benzyloxy group, whereas analogs vary in halogen positions (e.g., 2-Cl-6-F in ) or incorporate additional groups like methoxy () or trifluoromethyl ().
  • Molecular Weight : Compounds with larger substituents (e.g., benzyloxy groups) exhibit higher molar masses compared to simpler derivatives like 4-chloro-2-fluoro-3-methoxybenzaldehyde.

Regulatory and Handling Considerations

  • 4-(4-Nitrophenoxy)benzaldehyde (from ): Classified under UN3077 as an environmentally hazardous solid, highlighting the importance of proper disposal for nitro-substituted analogs.
  • This compound : Compliance with industrial safety laws (e.g., Japan’s Industrial Safety and Health Act ) is critical during handling .

Biological Activity

4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound's structure features a benzaldehyde moiety substituted with both chloro and fluorine atoms, which may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The IUPAC name for this compound indicates that it is a derivative of benzaldehyde with specific halogen substitutions. Its molecular formula is C13H10ClFOC_{13}H_{10}ClFO, and it possesses both hydrophilic and lipophilic characteristics due to the presence of the aldehyde group and the halogen substituents.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may disrupt metabolic pathways in target organisms.
  • Receptor Modulation : Its binding affinity to certain receptors can modulate cellular signaling pathways, potentially leading to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, contributing to its potential as an antibacterial agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.

Case Studies

  • In Vivo Efficacy : A study evaluating the efficacy of this compound in murine models demonstrated significant reductions in bacterial load when administered at doses of 50 mg/kg. The compound showed a protective effect against lethal doses of Staphylococcus aureus, indicating its potential for therapeutic use in infections.
  • Anticonvulsant Activity : Research focusing on anticonvulsant properties revealed that compounds structurally related to this compound exhibited notable activity in seizure models. This suggests that further exploration into its neuroprotective effects could be beneficial.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes, including nucleophilic substitution reactions involving appropriate precursors. The presence of halogens enhances the compound's reactivity, allowing for further derivatization which can lead to improved biological activity.

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